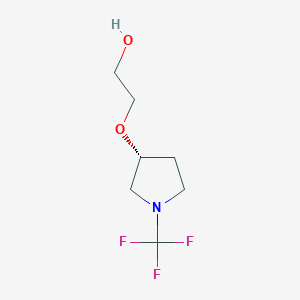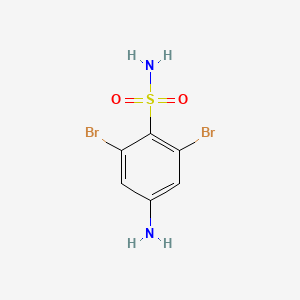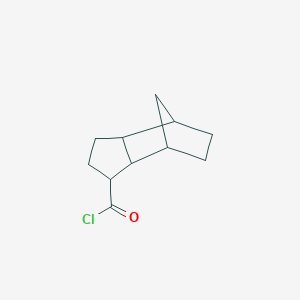
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride is a chemical compound with the molecular formula C10H15ClO. It is a derivative of octahydro-1H-4,7-methanoindene, which is a bicyclic hydrocarbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4,7-methanoindene-1-carbonyl chloride typically involves the chlorination of octahydro-1H-4,7-methanoindene. This can be achieved through the reaction of octahydro-1H-4,7-methanoindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H16+SOCl2→C10H15ClO+SO2+HCl
The reaction is carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of octahydro-1H-4,7-methanoindene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it interacts with.
Comparison with Similar Compounds
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Hexahydro-4,7-methanoindan
Uniqueness
Octahydro-1H-4,7-methanoindene-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other similar bicyclic hydrocarbons. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
94487-60-2 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2 |
InChI Key |
XWCUZMFJCXUPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


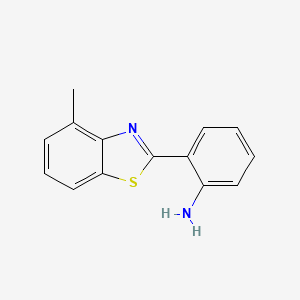
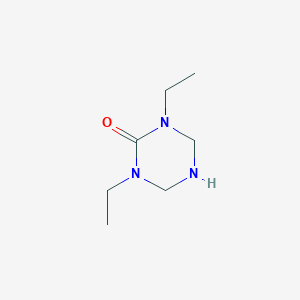
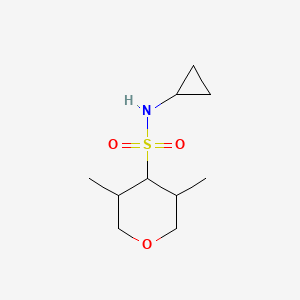

![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
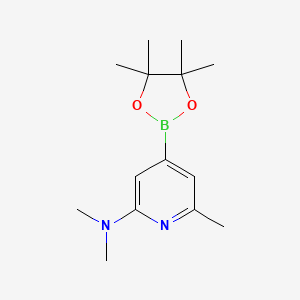
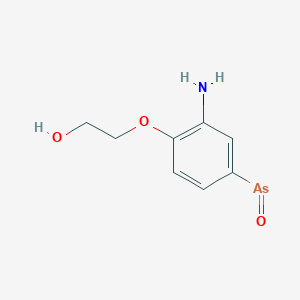
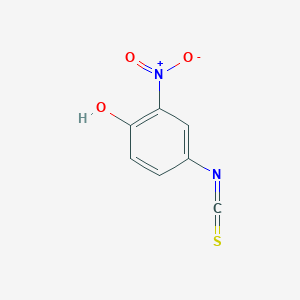
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
